(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid is a boronic acid derivative characterized by its unique molecular structure that includes a formyl group and halogen substituents. This compound has garnered attention in various fields of scientific research due to its reactivity and potential applications in organic synthesis and medicinal chemistry.
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid falls under the category of organoboron compounds, specifically boronic acids. These compounds are known for their utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
The synthesis of (3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid typically involves several key steps:
The synthesis may require specific conditions such as temperature control and the use of catalysts (e.g., palladium) to facilitate the reactions. The choice of solvents (e.g., tetrahydrofuran or dimethylformamide) can also significantly influence the yield and purity of the final product.
The molecular formula of (3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid is , with a molecular weight of approximately 185.92 g/mol. Its structure features a phenyl ring substituted with two fluorine atoms at positions 2 and 4, a chlorine atom at position 3, and a formyl group at position 5.
The compound's InChI key is XWZOKATWICIEMU-UHFFFAOYSA-N, which helps in identifying its chemical structure in databases .
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid participates in various chemical reactions:
Common reagents for these reactions include bases like potassium carbonate and solvents such as tetrahydrofuran or dimethylformamide.
The mechanism of action for (3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid primarily involves its interaction with enzymes through reversible covalent bonding with active site serine residues. This interaction inhibits enzyme activity, making it valuable for developing enzyme inhibitors used in therapeutic applications .
In biochemical pathways, this compound is utilized in the Suzuki-Miyaura cross-coupling reaction, where it acts as a reactant that undergoes transmetalation—a key step that facilitates the formation of carbon-carbon bonds.
Relevant data from suppliers indicate that safety precautions should be taken when handling this compound due to potential hazards associated with boronic acids.
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid has several significant applications:
This compound's unique structural features and reactivity make it a valuable tool in both academic research and industrial applications.
Palladium-catalyzed borylation represents the most efficient route to (3-chloro-2,4-difluoro-5-formylphenyl)boronic acid, leveraging aryl halide precursors with pre-installed formyl and halogen substituents. The electron-deficient nature of the substrate necessitates carefully tailored catalytic systems. Bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) prevent palladium catalyst poisoning by the formyl oxygen and suppress proto-deboronation side reactions [2]. Crucially, hindered bases like potassium 2-ethylhexanoate minimize inhibitory acetate coordination while facilitating transmetalation; Klootwyk et al. demonstrated that in situ generation of this base from 2-ethylhexanoic acid and potassium carbonate achieves >90% borylation yields for aryl chlorides at ambient temperature [2] [6].
Table 1: Palladium-Catalyzed Borylation Conditions for Halogenated Benzaldehydes
Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
---|---|---|---|---|---|
3-Bromo-2,4,5-trifluorobenzaldehyde | Pd(dppf)Cl₂ (2 mol%)/SPhos | K₃PO₄ | Water/Toluene | 85 | Barroso et al. |
5-Bromo-2-chlorobenzaldehyde | Pd(OAc)₂ (1 mol%)/XPhos | K₂CO₃/2-EHA | THF | 78 | Klootwyk et al. |
3,4-Dichloro-5-iodobenzaldehyde | PdCl₂(dppf) (3 mol%) | Et₃N | Dioxane | 82 | Murata et al. |
Functional group tolerance is paramount: The formyl group remains intact when borylation precedes halogen installation, as demonstrated by Murata et al., where aryl triflates coupled with pinacolborane using PdCl₂(dppf) and triethylamine [2]. Conversely, sequential halogenation/borylation requires electrophilic halogen sources (e.g., N-chlorosuccinimide) to avoid Lewis acid-mediated formyl hydration. Microwave acceleration (100–120°C, 10–30 min) further suppresses boronic acid degradation, enhancing yields by 15–20% compared to thermal protocols [4] [7].
Directed ortho-metalation (DoM) exploits the synergy between strongly coordinating directing groups and organolithium/borylation sequences to achieve regiocontrol in polyhalogenated arenes. For (3-chloro-2,4-difluoro-5-formylphenyl)boronic acid, the formyl group necessitates transient protection (e.g., as a dimethyl acetal or oxazolidine) prior to metalation to prevent nucleophilic attack or enolization [1] [8]. N,N-Diethylcarbamoyl or N-Boc-N-methylamino groups serve as optimal directors, enabling lithium-halogen exchange at C3 or C5 positions ortho to the director. Subsequent quenching with triisopropyl borate or trimethyl borate, followed by acidic hydrolysis, delivers the boronic acid with precise regiochemistry [3] [6].
Table 2: Directed Metalation-Borylation Sequences for Regioselective Functionalization
Directing Group | Metalating Agent | Electrophile | Regioselectivity (ortho:meta:para) | Boronic Acid Yield (%) |
---|---|---|---|---|
N,N-Diethylcarbamoyl | s-BuLi (–78°C) | B(OMe)₃ | >98:1:1 | 75 |
N-Boc-N-methylamino | t-BuLi (–90°C) | B(OiPr)₃ | 95:3:2 | 68 |
O-Carbamate | LDA (0°C) | B(OMe)₃ | 88:10:2 | 62 |
Snieckus et al. pioneered ipso-borodesilylation as a complementary strategy, where silyl groups at the target carbon undergo displacement with boron electrophiles under Friedel-Crafts conditions [3]. This avoids competitive halogen-metal exchange in dihaloarenes. For the 3-chloro-2,4-difluoro backbone, installing a trimethylsilyl group at C5 (ortho to chloro) followed by borylation with BCl₃/AlCl₃ achieves >85% regioselectivity. Subsequent Vilsmeier-Haack formylation introduces the aldehyde at C5, though this requires stringent exclusion of moisture to prevent boronic acid decomposition [3] [6].
Microwave irradiation revolutionizes borylation by enabling rapid, homogeneous heating that suppresses side reactions and enhances regiocontrol. For halogen-rich benzaldehyde precursors, single-mode reactors operating at 150–200 W achieve reaction completion in <10 minutes versus hours under conventional heating. Kumar et al. documented a 92% yield in the Pd-catalyzed borylation of 5-bromo-2-chloro-3-fluorobenzaldehyde at 120°C within 10 minutes using Pd(OAc)₂/SPhos and microwave irradiation, compared to 75% yield after 3 hours under oil-bath heating [4] [7]. The thermal gradient minimization reduces boronic acid oxidative homocoupling and protodeboronation, common pitfalls in electron-deficient systems.
Key advances include:
Table 3: Conventional vs. Microwave-Assisted Borylation of 3-Bromo-2,4-difluoro-5-formylphenylboronic Acid
Parameter | Conventional Heating | Microwave Irradiation |
---|---|---|
Temperature (°C) | 80 | 120 |
Time (min) | 180 | 10 |
Yield (%) | 65 | 88 |
Protodeboronation Byproduct (%) | 12 | <2 |
Catalyst Loading (mol% Pd) | 3 | 1 |
Simultaneous manipulation of formyl and boronic acid functionalities demands orthogonal protection to prevent mutual reactivity. The aldehyde group readily forms acetals (e.g., ethylene glycol or 1,3-dioxolane) under acid catalysis (PPTS, BF₃·Et₂O), stable during subsequent borylation. Crucially, boronic acids are protected as:
Table 4: Protection/Deprotection Strategies for Key Functional Groups
Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Boronic Acid | MIDA ester | MIDA, NaOH, H₂O, 25°C | 2 M NaOH, THF/H₂O, 60°C | Halogenation, Sonogashira |
Boronic Acid | Triethanolamine ester | Triethanolamine, MeOH, 0°C | 1 M HCl, 25°C | Suzuki coupling, Vilsmeier |
Formyl | Dimethyl acetal | MeOH, TsOH, reflux | 10% H₂SO₄, THF/H₂O | Borylation, DoM |
Formyl | Ethylene glycol acetal | Ethylene glycol, PPTS, toluene | p-TsOH, acetone/H₂O | Pd catalysis, lithiation |
For sequential functionalization, a strategic sequence involves:
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